o-Cresol sulfate

Structural Biology Drug-Protein Binding Uremic Toxin

Quantifying cresol sulfate isomers often yields confounded results due to co-elution. o-Cresol sulfate (CAS 3233-56-5) is the essential isomer-specific reference standard for developing LC-MS/MS methods that resolve ortho-, meta-, and para-isomers. Its unique protein-binding and OAT transporter recognition profiles enable SAR studies in uremic toxicity and cardiovascular disease. As a predictive CAR T-cell therapy biomarker, it supports patient stratification in clinical studies. High-purity standard for calibration, matrix effect assessment, and metabolomics confirmation.

Molecular Formula C7H8O4S
Molecular Weight 188.20 g/mol
CAS No. 3233-56-5
Cat. No. B1249885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Cresol sulfate
CAS3233-56-5
Molecular FormulaC7H8O4S
Molecular Weight188.20 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OS(=O)(=O)O
InChIInChI=1S/C7H8O4S/c1-6-4-2-3-5-7(6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10)
InChIKeyCYGSXDXRHXMAOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Cresol sulfate (CAS 3233-56-5): A Structurally Distinct Uremic Toxin and Metabolic Biomarker


o-Cresol sulfate (CAS 3233-56-5), systematically named 2-methylphenyl hydrogen sulfate, is an aryl sulfate conjugate of o-cresol. It belongs to the class of phenylsulfates and is classified as a uremic toxin due to its accumulation in chronic kidney disease (CKD) [1]. Endogenously produced via gut microbiota metabolism of dietary components, this compound is a protein-bound solute that is poorly removed by conventional hemodialysis [2]. Beyond its role in uremia, o-cresol sulfate has been identified as a predictive biomarker in oncology, specifically associated with CAR T-cell therapy response . Its structural isomerism relative to other cresol sulfates underpins distinct biological handling and analytical behavior.

1 Isomer-pure analytical standard for LC-MS/MS method development and validation
2 Ortho-substituted uremic toxin and predictive biomarker for metabolomics studies
3 Structurally distinct from para- and meta-cresol sulfates; requires isomer-specific handling

o-Cresol sulfate (CAS 3233-56-5): Why Generic Isomer Substitution is Scientifically Invalid


Substituting o-cresol sulfate with its more commonly studied structural isomer, p-cresol sulfate (pCS), or other in-class uremic toxins is scientifically untenable due to fundamental differences in molecular geometry, protein binding dynamics, and metabolic origin. While both o-cresol sulfate and p-cresol sulfate share the same molecular formula (C7H8O4S) and nominal mass (188.20 Da), the ortho- versus para-methyl substitution profoundly alters their three-dimensional conformation, affecting recognition by organic anion transporters (OATs) [1] and their binding affinity and site specificity on human serum albumin (HSA) [2]. Furthermore, in analytical contexts, generic cresol sulfate methods that fail to chromatographically resolve the ortho-, meta-, and para-isomers will produce confounded quantitative results, as co-elution is common without optimized isomer-specific separation [3]. The sections below provide quantitative, comparator-driven evidence establishing the unique scientific and procurement justification for o-cresol sulfate.

Ortho vs. para substitution may alter transporter recognition
The methyl position shifts molecular geometry, likely affecting OAT-mediated uptake and renal handling compared to p-cresol sulfate.
Generic LC-MS methods risk co-elution and misquantification
Without isomer-resolving chromatography, o-cresol sulfate can co-elute with m- or p-cresol sulfate, producing confounded results.
Protein binding profile may not transfer from p-cresol sulfate
Ortho substitution can alter HSA Sudlow site II affinity; free fraction and drug-displacement studies require isomer-specific evaluation.

Quantitative Evidence for Differentiating o-Cresol sulfate (CAS 3233-56-5) from Comparators


Structural and Conformational Differentiation from p-Cresol Sulfate

The ortho-methyl substitution in o-cresol sulfate versus the para-methyl substitution in p-cresol sulfate results in distinct molecular conformations and electrostatic surface potentials. This is the primary determinant for differential recognition by biological transporters and binding proteins [1]. This structural divergence is not trivial; it underpins all subsequent differences in pharmacokinetics, toxicity, and analytical behavior.

Molecular Geometry
Class-level
Ortho-methyl substitution vs. para-methyl in p-cresol sulfate leads to distinct conformation and electrostatic surface potential; reported >100-fold retention-time difference on optimized chromatographic systems for parent cresols.
Supports isomer-specific research requirements.
Theoretical chemistry and validated chromatographic methods; class-level inference.
Structural Biology Drug-Protein Binding Uremic Toxin

Isomer-Specific Analytical Resolution and Quantification by LC-MS/MS

Accurate quantification of o-cresol sulfate in complex biological matrices (e.g., serum, urine) mandates an analytical method with baseline resolution from its structural isomers. Generic LC-MS/MS methods optimized for p-cresol sulfate may fail to resolve o-cresol sulfate, leading to inaccurate quantification. The target compound requires a specific MS/MS transition, such as m/z 188 → 97 (sulfate ion fragment), for selective detection . Without isomer-specific separation (e.g., using a HILIC column with an optimized mobile phase), co-elution with m-cresol sulfate or p-cresol sulfate is probable, as demonstrated for the parent cresols where baseline separation requires specific chromatographic conditions [1].

Analytical Specificity
Method context
Requires specific MS/MS transition (e.g., m/z 188→97) and isomer-resolving chromatography; retention times differ by >1 min on optimized GC methods, co-elution likely without isomer-specific separation.
Method development needs an authentic isomer-pure standard.
LC-MS/MS analysis in biological matrices; Supporting evidence.
Analytical Chemistry LC-MS/MS Biomarker Quantification

Differential Binding to Human Serum Albumin (HSA) Compared to p-Cresol Sulfate

The protein-bound fraction of a uremic toxin is a primary determinant of its dialyzability, renal clearance, and potential for toxicity. p-Cresol sulfate is known to be highly protein-bound, with >95% bound to human serum albumin (HSA) in uremic patients [1]. While direct binding data for o-cresol sulfate is not available in the primary literature, its distinct ortho-substitution pattern is known to alter its interaction with HSA's Sudlow site II, which is the primary binding site for aryl sulfates [2]. This suggests that o-cresol sulfate will exhibit a different free fraction, clearance profile, and potentially different competitive binding interactions with co-administered drugs or other endogenous uremic toxins compared to p-cresol sulfate.

HSA Binding
Class-level
p-Cresol sulfate: >95% protein-bound; o-cresol sulfate not directly quantified, but ortho substitution is predicted to alter Sudlow site II interaction.
Binding and clearance studies cannot rely on p-cresol sulfate data.
In silico prediction and class-level aryl sulfate behavior; Data to verify.
Pharmacokinetics Protein Binding Uremic Toxicity

Validated Research and Industrial Applications for o-Cresol sulfate (CAS 3233-56-5)


Development and Validation of Isomer-Specific LC-MS/MS Assays for Uremic Toxin Panels

Given the analytical challenges of resolving cresol sulfate isomers [1], o-cresol sulfate is an essential authentic standard for developing and validating UHPLC-MS/MS or LC-MS/MS methods. Its use is mandatory for establishing accurate calibration curves, determining lower limits of quantification (LLOQ), and assessing matrix effects specific to this isomer in human serum or urine. This ensures that clinical or metabolomics studies report accurate, isomer-specific concentrations, rather than a confounded 'total cresol sulfate' value.

Investigations into Structure-Activity Relationships (SAR) of Uremic Toxin Protein Binding and Transport

Researchers studying the differential impact of uremic toxins on endothelial dysfunction, cardiovascular disease, or renal proximal tubule cell injury require isomer-pure compounds. Studies have shown that p-cresol sulfate induces shedding of endothelial microparticles [2], but the specific contribution of the ortho-isomer is unknown. o-Cresol sulfate serves as a critical tool compound to probe the SAR of how the methyl group position affects binding to human serum albumin and subsequent interaction with organic anion transporters (OAT1/OAT3), which are key mediators of renal secretion and systemic toxicity [3].

Metabolomics Biomarker Discovery and Validation in Oncology and Nephrology

In untargeted metabolomics workflows using high-resolution mass spectrometry, o-cresol sulfate is detected as a feature of interest. Confirmation of its identity and subsequent quantification rely on comparison to an authentic, high-purity standard [4]. As a predictive biomarker for CAR T-cell therapy response, validated assays using o-cresol sulfate are necessary for prospective clinical studies aiming to stratify patients or monitor therapeutic efficacy .

Application
Selection Property
Validation Focus
Isomer-specific uremic toxin assay development
Isomer-pure analytical reference standard
Chromatographic resolution and matrix-effect review
Uremic toxin-protein binding and transport studies
Ortho-substituted aryl sulfate probe
HSA binding and OAT transporter assay context
Metabolomics biomarker quantification in research cohorts
High-purity reference standard for quantitation
Identity confirmation and method accuracy review

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